COR627

GABAB receptor positive allosteric modulation GTPγS binding

COR627 (methyl 2-(1-adamantanecarboxamido)-4-ethyl-5-methylthiophene-3-carboxylate) is a selective GABAB receptor PAM, offering a 10.4-fold shift in GABA high-affinity site IC50 vs. 5.5-fold for COR628. This adamantane-substituted tool enables precise allosteric coupling studies without intrinsic agonism, preserving spatiotemporal GABAergic fidelity. Choose COR627 for superior high-affinity conformation probing and SAR investigations.

Molecular Formula C20H27NO3S
Molecular Weight 361.5 g/mol
Cat. No. B1669434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCOR627
SynonymsCOR627;  COR-627;  COR 627; 
Molecular FormulaC20H27NO3S
Molecular Weight361.5 g/mol
Structural Identifiers
SMILESCCC1=C(SC(=C1C(=O)OC)NC(=O)C23CC4CC(C2)CC(C4)C3)C
InChIInChI=1S/C20H27NO3S/c1-4-15-11(2)25-17(16(15)18(22)24-3)21-19(23)20-8-12-5-13(9-20)7-14(6-12)10-20/h12-14H,4-10H2,1-3H3,(H,21,23)
InChIKeyNRZDWDWUMMFBOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

COR627 GABAB Positive Allosteric Modulator: CAS 329221-34-3 Procurement Guide for Neuroscience Research


COR627 (methyl 2-(1-adamantanecarboxamido)-4-ethyl-5-methylthiophene-3-carboxylate; CAS 329221-34-3) is a positive allosteric modulator (PAM) of the GABAB receptor, classified as a 2-(acylamino)thiophene derivative [1]. Unlike orthosteric GABAB agonists such as baclofen, COR627 lacks intrinsic agonist activity and potentiates GABA- and baclofen-stimulated GABAB receptor signaling only in the presence of endogenous agonist, a defining feature of PAM pharmacology [2]. This mechanism preserves the spatiotemporal fidelity of GABAergic inhibition while avoiding receptor overstimulation and the associated sedative tolerance and side-effect burden characteristic of direct agonists [3].

Why COR627 Cannot Be Interchanged with COR628 or Other GABAB PAMs Without Experimental Verification


GABAB PAMs within the 2-(acylamino)thiophene class exhibit quantifiably distinct binding site affinity modulation and in vivo efficacy profiles despite sharing a common core scaffold [1]. COR627, bearing an adamantane carboxamide substituent, produces a 10.4-fold shift in GABA high-affinity site IC50 (from 27.0 nM to 2.6 nM at 30 μM) compared to a 5.5-fold shift for COR628 (from 27.0 nM to 4.9 nM at 30 μM), demonstrating that N-acyl substituent identity materially determines allosteric coupling efficiency [2]. Furthermore, downstream derivatives in this series exhibit divergent in vitro-in vivo relationships; compounds with lower in vitro potency than the reference PAM GS39783 produced higher in vivo efficacy, underscoring that rank-order potency does not predict rank-order in vivo functional effect [3]. Substituting COR627 with a structurally related analog without direct comparative characterization therefore carries substantial experimental risk.

COR627 Quantitative Evidence for Scientific Procurement Decisions: Comparative Pharmacology Data


COR627 vs. COR628: Head-to-Head GTPγS Binding Potentiation in Rat Cortical Membranes

In rat cortical membrane GTPγS binding assays, COR627 at 30 μM produced a 2.6 ± 1.0-fold potentiation of GABA-stimulated binding, while COR628 at the same concentration produced a 4.9 ± 1.7-fold potentiation [1]. Both compounds lacked intrinsic agonist activity when tested alone [2]. This represents a 1.9-fold higher potentiation magnitude for COR628 relative to COR627 under identical experimental conditions.

GABAB receptor positive allosteric modulation GTPγS binding neuroscience

COR627 vs. COR628: Differential Enhancement of GABA High-Affinity Binding Site Affinity

In [3H]CGP54626 displacement assays, GABA alone exhibited high-affinity site IC50 = 27.0 ± 10.0 nM and low-affinity site IC50 = 3.4 ± 0.4 μM [1]. Addition of COR627 (30 μM) reduced the high-affinity site IC50 to 2.6 ± 1.0 nM (10.4-fold shift) and low-affinity site IC50 to 1.8 ± 0.3 μM (1.9-fold shift) [2]. Addition of COR628 (30 μM) reduced the high-affinity site IC50 to 4.9 ± 1.7 nM (5.5-fold shift) and low-affinity site IC50 to 1.4 ± 0.2 μM (2.4-fold shift) [3]. COR627 thus produces nearly twice the enhancement of GABA high-affinity binding compared to COR628.

GABAB receptor radioligand binding allosteric modulation receptor pharmacology

COR627 vs. Orthosteric Agonist Baclofen: Intrinsic Activity and In Vivo Sedative Potentiation

COR627 exhibits no intrinsic agonist activity up to 1 mM in radioligand binding assays and produces no effect when administered alone in vitro [1]. In vivo, pretreatment of DBA mice with per se ineffective doses of COR627 (dose not specified in available data) potentiated the sedative/hypnotic effect of baclofen [2]. This contrasts with baclofen, which directly activates GABAB receptors at therapeutic doses, producing sedation, tolerance, and muscle relaxation as dose-limiting side effects [3]. COR627 acts only when endogenous GABA is present, thereby preserving physiological signaling patterns.

GABAB receptor in vivo pharmacology sedation loss of righting reflex

2-(Acylamino)thiophene Class In Vivo Efficacy: COR627 Scaffold Derivatives vs. GS39783

Compounds derived from the COR627/COR628 2-(acylamino)thiophene scaffold exhibited lower in vitro potency than the reference PAM GS39783 but demonstrated higher in vivo efficacy [1]. Specifically, compounds 6, 10, and 11 from the derivative series, when combined with a per se nonsedative dose of baclofen, produced shorter onset and longer duration of loss of righting reflex in DBA mice compared to GS39783 [2]. These derivatives were orally effective following intragastric administration, confirming the metabolic stability and oral bioavailability of the 2-(acylamino)thiophene scaffold that COR627 established as a hit compound [3].

GABAB PAM in vivo efficacy oral administration structure-activity relationship

COR627 High-Impact Research Applications Supported by Comparative Pharmacological Evidence


Investigating Differential Modulation of GABAB High-Affinity vs. Low-Affinity Conformational States

COR627 produces a 10.4-fold shift in GABA high-affinity site IC50 compared to a 1.9-fold shift at the low-affinity site, indicating preferential enhancement of the high-affinity receptor conformation [1]. This property makes COR627 a suitable tool for experiments requiring selective probing of the high-affinity GABAB receptor state, including studies of receptor heterodimerization, G-protein coupling efficiency, and allosteric binding site mapping. In contrast, COR628 produces only a 5.5-fold shift at the high-affinity site, suggesting that COR627 is the preferred compound for high-affinity site-focused investigations [2].

In Vivo GABAB Potentiation Studies Requiring Absence of Confounding Sedation

COR627 lacks intrinsic agonist activity up to 1 mM and produces no behavioral effect when administered alone, yet effectively potentiates baclofen-induced sedation [1]. This profile enables in vivo experiments where investigators require GABAB potentiation without the direct sedative effects that would otherwise confound behavioral readouts such as locomotor activity, anxiety-like behavior, or cognitive performance. COR627 can be administered to examine the functional consequences of enhanced endogenous GABAergic tone under physiological conditions.

Structure-Activity Relationship Studies of 2-(Acylamino)thiophene GABAB PAMs

The quantitative difference in GABA affinity shift between COR627 (adamantane substituent) and COR628 (cyclohexane substituent) demonstrates that the N-acyl substituent directly modulates allosteric coupling efficiency [1]. COR627 serves as the adamantane-bearing reference compound for SAR investigations exploring the relationship between substituent bulk, lipophilicity, and PAM activity. Its established in vitro profile and role as the hit compound underpinning an entire derivative series make it an essential control for studies of novel 2-(acylamino)thiophene analogs [2].

Oral Bioavailability and Metabolic Stability Investigations of GABAB PAMs

COR627 and COR628 were the hit compounds that underpinned the development of a series of metabolically stable, orally effective 2-(acylamino)thiophene derivatives [1]. Compounds derived from this scaffold demonstrated efficacy following intragastric administration in mice, establishing the scaffold's oral bioavailability [2]. COR627 is therefore relevant for studies investigating the pharmacokinetic determinants of oral GABAB PAM activity, including absorption, first-pass metabolism, and brain penetration of adamantane-containing thiophene derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for COR627

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.